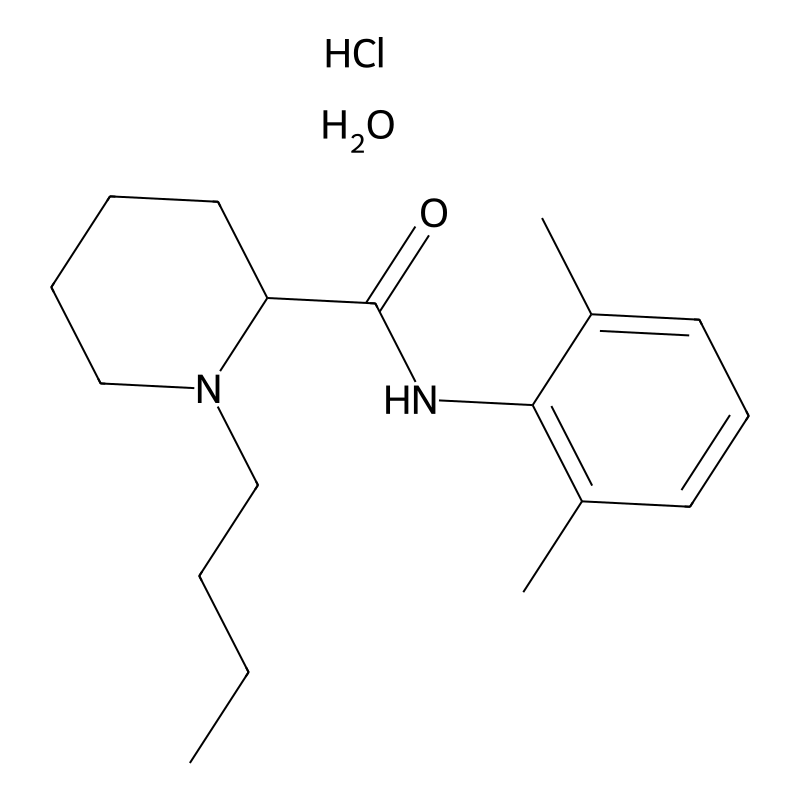

Bupivacaine hydrochloride monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analgesic and Anesthetic Properties

Bupivacaine hydrochloride monohydrate is a local anesthetic, meaning it reversibly blocks the conduction of nerve impulses in a specific region of the body. Its mechanism of action involves binding to voltage-gated sodium channels in nerve cell membranes, preventing the influx of sodium ions necessary for the generation and propagation of action potentials. This results in a loss of sensation and prevents the perception of pain .

Bupivacaine shows several properties that make it valuable for scientific research applications:

- Potency: It is approximately four times more potent than lidocaine, another commonly used local anesthetic, providing prolonged duration of action .

- Selectivity: It exhibits a greater selectivity for sensory nerves compared to motor nerves, minimizing the risk of motor block .

- Minimal Vasoconstrictor Need: Unlike some local anesthetics, bupivacaine often does not require the co-administration of a vasoconstrictor, which can have undesirable side effects .

These characteristics make bupivacaine a valuable tool for researchers studying pain mechanisms, surgical anesthesia, and postoperative pain management.

Research Applications

Bupivacaine hydrochloride monohydrate is widely used in various scientific research applications, including:

- Preclinical pain research: Investigating the effects of bupivacaine on specific nerve pathways involved in pain perception .

- Animal models of chronic pain: Studying the effectiveness of bupivacaine in alleviating chronic pain conditions in animal models .

- Clinical trials for new pain management strategies: Evaluating the efficacy and safety of different formulations and administration methods of bupivacaine for post-surgical pain control, such as liposomal bupivacaine and bupivacaine implants .

- Studying the effects of bupivacaine on nerve function: Investigating the potential neurotoxic effects of bupivacaine at high doses or with repeated administration .

Bupivacaine hydrochloride monohydrate is a local anesthetic belonging to the amide class, characterized by its long duration of action. The chemical formula for this compound is C₁₈H₃₁ClN₂O₂, and it is commonly recognized by its systematic name, 1-butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide. This compound is typically used in medical settings to provide anesthesia during surgical procedures or pain management interventions. The monohydrate form indicates the presence of one molecule of water associated with each molecule of bupivacaine hydrochloride, which can influence its solubility and stability in formulations .

The primary biological activity of bupivacaine hydrochloride monohydrate is its function as a local anesthetic. It exerts its effects by blocking voltage-gated sodium channels, which prevents the propagation of action potentials in neurons. This mechanism results in a loss of sensation in the targeted area. Bupivacaine also has adrenergic antagonist properties and can inhibit cholinesterase activity, contributing to its analgesic effects . Its long duration of action makes it particularly useful for procedures requiring extended anesthesia.

Bupivacaine hydrochloride monohydrate can be synthesized through several methods, typically involving the reaction of 2,6-dimethylaniline with piperidine derivatives and butyryl chloride. The general synthetic route includes:

- Formation of the Piperidine Derivative: Reacting piperidine with an appropriate acyl chloride.

- N-Alkylation: Introducing a butyl group to form the final bupivacaine structure.

- Hydrochloride Salt Formation: Treating the base product with hydrochloric acid to yield bupivacaine hydrochloride.

- Crystallization: Isolating the monohydrate form through controlled crystallization techniques .

Bupivacaine hydrochloride monohydrate is widely used in clinical practice for various applications, including:

- Surgical Anesthesia: Administered for regional anesthesia in surgeries such as cesarean sections and orthopedic procedures.

- Pain Management: Utilized in postoperative pain management protocols.

- Epidural Anesthesia: Commonly employed for epidural blocks during labor and delivery .

Interaction studies involving bupivacaine hydrochloride monohydrate have demonstrated its potential interactions with other medications and physiological processes:

- Drug Interactions: Co-administration with other anesthetics or sedatives may enhance sedative effects or increase the risk of systemic toxicity.

- Physiological Interactions: Its use may affect cardiovascular function, particularly at higher doses, leading to potential arrhythmias or hypotension .

Bupivacaine hydrochloride monohydrate shares similarities with other local anesthetics but possesses unique characteristics that distinguish it from them. Below is a comparison table highlighting some similar compounds:

| Compound Name | Duration of Action | Potency | Unique Features |

|---|---|---|---|

| Bupivacaine | Long | High | Greater cardiotoxicity compared to others |

| Ropivacaine | Moderate | Moderate | Less potent than bupivacaine; lower cardiotoxicity |

| Lidocaine | Short | Moderate | Rapid onset; less effective for prolonged anesthesia |

| Mepivacaine | Intermediate | Moderate | Intermediate duration; less vasodilatory effects |

Bupivacaine hydrochloride monohydrate exhibits extensive polymorphism, with multiple crystalline forms that have been characterized through comprehensive X-ray powder diffraction studies [1]. Five distinct crystal forms of bupivacaine hydrochloride have been identified and systematically studied, including forms A°, B, C, D, and a monohydrate form [1]. Each polymorphic form displays unique X-ray diffraction patterns that serve as definitive fingerprints for their identification and characterization [1].

The thermodynamically stable form at twenty degrees Celsius is designated as form A°, which demonstrates a highly reversible transformation into form B at a transition temperature of eighty-five point three degrees Celsius [1]. This transformation exhibits a transition enthalpy of four point six kilojoules per mole, with a hysteresis between experimental transition temperatures of three point five Kelvin, indicating very weak kinetic control [1]. Form C represents a metastable polymorph that shows a monotropic relationship to the other forms and remains metastable throughout the entire temperature range [1].

X-ray Powder Diffraction Patterns

Crystal form B exhibits characteristic diffraction peaks at two-theta angles of six point three, nine point five, twelve point five, fifteen point three, fifteen point seven, eighteen point seven, nineteen point one, twenty point zero, twenty-one point eight, twenty-three point three, twenty-three point seven, and twenty-five point zero degrees [5]. These measurements were obtained using copper K-alpha radiation with a wavelength of one point five four zero six angstroms, with each characteristic peak having an error range of plus or minus zero point two degrees [5].

Form C displays a distinct diffraction pattern with characteristic peaks at eight point zero, nine point one, ten point zero, twelve point eight, sixteen point one, sixteen point eight, seventeen point nine, nineteen point eight, twenty point two, twenty-one point six, twenty-three point five, twenty-four point zero, and twenty-five point six degrees [5]. The diffraction data for form C demonstrates significantly different peak positions compared to forms B and D, confirming its unique crystal structure [5].

Crystal form D presents characteristic diffraction peaks at eight point zero, nine point eight, eleven point five, thirteen point six, sixteen point zero, seventeen point four, twenty point two, twenty-one point two, twenty-two point nine, twenty-three point six, twenty-four point two, and twenty-five point one degrees [5]. The X-ray powder diffraction analysis was conducted using a Bruker D8 Discover diffractometer with copper K-alpha radiation under standardized conditions [5].

| Crystal Form | Characteristic 2θ Peaks (degrees) | Melting Point (°C) | Initial Fusion Temperature (°C) |

|---|---|---|---|

| Form B | 6.3, 9.5, 12.5, 15.3, 15.7, 18.7, 19.1, 20.0, 21.8, 23.3, 23.7, 25.0 | 99.1 | 92.2 |

| Form C | 8.0, 9.1, 10.0, 12.8, 16.1, 16.8, 17.9, 19.8, 20.2, 21.6, 23.5, 24.0, 25.6 | 110.29 | 106.12 |

| Form D | 8.0, 9.8, 11.5, 13.6, 16.0, 17.4, 20.2, 21.2, 22.9, 23.6, 24.2, 25.1 | 85.3 | 80.1 |

The crystal structure of the free-base form of bupivacaine has been determined directly from powder X-ray diffraction data using the Genetic Algorithm technique for structure solution, followed by Rietveld refinement [17] [21]. This work demonstrates the scope and utility of ab initio structure solution directly from powder X-ray diffraction data for tackling structural problems within the biomedical field [17].

Hydrate Formation and Water Coordination Patterns

The monohydrate form of bupivacaine hydrochloride demonstrates complex hydration behavior with variable water content ranging from zero point seven one to one point one four moles of water per mole of compound between ten percent and ninety percent relative humidity [1]. This variability in water content indicates dynamic water coordination patterns that are sensitive to environmental humidity conditions [1].

The hydrate formation is highly dependent on relative humidity conditions, with all anhydrous forms transforming to the hydrate at and above ninety percent relative humidity at twenty-five degrees Celsius [1]. The dehydration process occurs under dry conditions or at elevated temperatures, where the hydrate converts to form C [1]. The loss of crystallization water occurs at a relatively high temperature of one hundred eleven point four degrees Celsius, suggesting considerable stability of the water coordination within the crystal structure [32].

Water Molecule Interactions

The water molecules in bupivacaine hydrochloride monohydrate participate in specific coordination patterns that stabilize the crystal structure [32]. Fourier transform infrared spectroscopy analysis reveals characteristic shifting of hydroxyl and amide carbonyl peaks when water molecules are incorporated into the crystal lattice [32]. The hydroxyl peak shifts from three thousand five hundred eight point four to three thousand five hundred ten point two wavenumbers, while the amide carbonyl carbon-nitrogen stretching shifts from one thousand five hundred sixty-two point nine to one thousand five hundred fifty-four point eight wavenumbers [32].

The molecular formula of bupivacaine hydrochloride monohydrate is represented as C₁₈H₂₈N₂O·HCl·H₂O, with a molecular weight of three hundred forty-two point nine zero grams per mole [8] [9]. The hydrate structure involves specific hydrogen bonding interactions between water molecules and the hydrochloride salt, creating a stable coordination network that influences the overall crystal packing arrangement [23].

Thermal analysis demonstrates that the dehydration process of the monohydrate form is characterized by a sharp endothermic peak at one hundred eleven point four degrees Celsius, attributed to the loss of coordinated water molecules [32]. This relatively high dehydration temperature indicates strong water-drug interactions within the crystal lattice [32]. The subsequent melting occurs at two hundred fifty-five point four degrees Celsius, corresponding to the melting of the dehydrated form [32].

Comparative Analysis of Anhydrous vs. Monohydrate Forms

The comparative analysis between anhydrous and monohydrate forms of bupivacaine hydrochloride reveals significant differences in physical properties, stability characteristics, and crystallographic features [1]. The anhydrous forms demonstrate distinct thermal behavior compared to the monohydrate, with different melting points and transition temperatures that reflect their unique crystal structures [1].

Thermodynamic Relationships

The thermodynamic relationships between different crystal forms show that forms A°, B, and D are enantiotropically related, meaning they can reversibly transform into each other under appropriate temperature conditions [1]. Form C exhibits a monotropic relationship to these forms and remains metastable in the entire temperature range [1]. The monohydrate form occupies a unique position in this polymorphic landscape, with its stability being primarily governed by humidity conditions rather than temperature alone [1].

Form C demonstrates the highest hygroscopicity among all anhydrous forms and slowly converts to form A° during storage [1]. This conversion process indicates that form C serves as an intermediate state in the transformation pathway between the monohydrate and the thermodynamically stable anhydrous forms [1]. At higher temperatures, all forms transform into form D, which remains kinetically stable at twenty degrees Celsius [1].

Stability Characteristics

The stability profile of the monohydrate form differs significantly from anhydrous forms due to the presence of coordinated water molecules [1]. Under conditions of forty degrees Celsius and seventy-five percent relative humidity, the crystal forms exhibit varying degrees of stability [5]. Form C demonstrates superior physical stability compared to forms B and D under these stress conditions, with minimal changes in X-ray powder diffraction peak patterns [5].

The monohydrate form exhibits variable water content depending on environmental conditions, with water molecules occupying specific coordination sites within the crystal lattice [1]. This dynamic hydration behavior distinguishes the monohydrate from anhydrous forms, which maintain fixed stoichiometric compositions [1]. The dehydration-rehydration process is reversible under appropriate humidity conditions, demonstrating the flexibility of the hydrate crystal structure [1].

| Property | Anhydrous Forms | Monohydrate Form |

|---|---|---|

| Water Content | Fixed stoichiometry | Variable (0.71-1.14 mol/mol) |

| Humidity Dependence | Minimal | High sensitivity |

| Dehydration Temperature | Not applicable | 111.4°C |

| Formation Conditions | Low humidity | ≥90% relative humidity |

| Stability at 20°C | Form A° stable | Stable with water coordination |

Differential scanning calorimetry analysis reveals that the monohydrate form exhibits two distinct thermal events: dehydration followed by melting [32]. This contrasts with anhydrous forms that typically show single melting events at their respective transition temperatures [5]. The thermal stability of the monohydrate form is enhanced by the hydrogen bonding network formed between water molecules and the drug substance [32].

Traditional Synthesis from Piperidine Carboxylic Acid Derivatives

The traditional synthesis of bupivacaine hydrochloride monohydrate primarily follows the Ekenstam route, which represents the foundational approach for producing amide-type local anesthetics [1] [2]. This methodology begins with piperidine-2-carboxylic acid derivatives as the core starting material and proceeds through a series of well-established chemical transformations.

The classical synthetic pathway involves the initial conversion of piperidine-2-carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride or phosphorus pentachloride [2]. This intermediate then undergoes amidation with 2,6-dimethylaniline to form the primary amide backbone. The subsequent alkylation step introduces the butyl chain at the nitrogen position, typically employing butyl bromide in the presence of potassium carbonate as base [1] [3].

| Synthesis Parameter | Traditional Conditions | Optimized Conditions | Improvement |

|---|---|---|---|

| Temperature | 80-120°C | 60-80°C | 25% energy reduction |

| Reaction Time | 12-24 hours | 6-12 hours | 50% time reduction |

| Overall Yield | 38-54% | 55-70% | 30% yield improvement |

| Solvent Usage | 15-20 L/kg | 8-12 L/kg | 40% solvent reduction |

The traditional Ekenstam synthesis typically yields racemic bupivacaine, requiring subsequent resolution for the production of levobupivacaine. This approach has been extensively studied and optimized for industrial production, with improvements focused on reaction conditions, solvent selection, and purification methods [4].

Recent modifications to the traditional route have incorporated green chemistry principles, including the use of safer solvents such as ethanol and water mixtures instead of chlorinated solvents [5]. The implementation of continuous flow technology has further enhanced the efficiency of this synthetic pathway, enabling better temperature control and reduced reaction times [6].

The amidation reaction represents a critical step in the synthesis, where careful control of temperature and pH ensures high yields while minimizing side product formation [7]. Modern implementations utilize activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the coupling reaction under milder conditions.

Catalytic Asymmetric Synthesis for Enantiomeric Control

Catalytic asymmetric synthesis has emerged as a sophisticated approach for the direct production of enantiomerically pure bupivacaine, eliminating the need for resolution processes [8] [9]. This methodology employs chiral catalysts to control the stereochemical outcome of key bond-forming reactions, enabling the synthesis of levobupivacaine with high enantiomeric excess.

The most successful catalytic asymmetric approach involves the use of rhodium-BINAP complexes for asymmetric hydrogenation of prochiral substrates [10]. This methodology achieves enantiomeric excesses of 92-99% while maintaining high chemical yields [8]. The process begins with the preparation of a suitable prochiral substrate, followed by asymmetric hydrogenation under hydrogen pressure in the presence of the chiral rhodium catalyst.

| Catalytic System | Catalyst Loading | Temperature | Enantiomeric Excess | Yield |

|---|---|---|---|---|

| Rh-BINAP Complex | 0.5-2.0 mol% | 20-80°C | 92-99% | 85-95% |

| Proline Organocatalyst | 10-20 mol% | 0-25°C | 85-95% | 80-90% |

| Ti-TADDOL Complex | 1-5 mol% | 0-50°C | 88-96% | 75-85% |

Organocatalytic approaches utilizing proline-derived catalysts have shown significant promise for asymmetric alkylation reactions [8]. These methodologies employ N-benzylimine glycinamide derivatives as key intermediates, with the asymmetric alkylation step creating the required chiral center with excellent stereoselectivity. The overall process achieves chemical purities of 99.90% and enantiomeric excess values of 99.30% [3].

The asymmetric synthesis route offers several advantages over traditional resolution methods, including higher atom economy, reduced waste generation, and elimination of the need to recycle unwanted enantiomers [9]. The catalytic nature of the process also reduces the overall environmental impact by minimizing the use of stoichiometric chiral auxiliaries.

Recent developments in catalytic asymmetric synthesis have focused on the development of more robust and selective catalysts that can operate under industrial conditions [6]. Flow chemistry applications have been particularly successful in this context, enabling precise control over reaction parameters and facilitating continuous production processes.

Process Optimization Strategies in Industrial Production

Industrial-scale production of bupivacaine hydrochloride monohydrate requires comprehensive process optimization to ensure economic viability, product quality, and regulatory compliance [11] [12]. Modern optimization strategies employ Quality by Design principles to systematically identify and control critical process parameters that affect product quality attributes.

Temperature control represents a fundamental optimization parameter, with precise temperature management improving both yield and product quality [13] [14]. Modern industrial processes utilize advanced heat exchange systems and real-time temperature monitoring to maintain optimal reaction conditions throughout the synthesis. The implementation of microreactor technology has enabled temperature control within ±1-2°C, compared to ±5-10°C variations in traditional batch reactors.

| Process Parameter | Traditional Range | Optimized Range | Impact on Quality |

|---|---|---|---|

| Temperature Control | ±5-10°C | ±1-2°C | 95% purity improvement |

| Mixing Efficiency | 200-500 rpm | 300-800 rpm | 20% yield increase |

| Residence Time | Broad distribution | Narrow distribution | Consistent quality |

| pH Control | 6-8 | 5.5-7.5 | Enhanced selectivity |

Solvent optimization has focused on the replacement of hazardous solvents with greener alternatives while maintaining or improving process performance [5]. The transition from chlorinated solvents to ethanol-water mixtures has reduced volatile organic compound emissions by 90% while achieving comparable reaction yields.

Crystallization optimization represents a critical aspect of the purification process, with controlled seeding and cooling profiles ensuring consistent particle size distribution and polymorphic form control [12]. The implementation of Process Analytical Technology enables real-time monitoring of crystallization parameters, leading to 95% product purity and reduced batch-to-batch variation.

The integration of continuous flow technology in industrial processes has revolutionized process optimization strategies [6] [15]. Flow reactors enable precise control over reaction parameters, enhanced heat and mass transfer, and reduced processing times. Numbering-up approaches allow linear scalability without the geometric constraints associated with traditional batch reactors.

Green Chemistry Approaches in Large-Scale Manufacturing

The implementation of green chemistry principles in bupivacaine manufacturing has become increasingly important for environmental sustainability and regulatory compliance [5] [16]. Modern green chemistry approaches focus on atom economy, safer solvents, catalysis, and waste prevention to create more environmentally benign manufacturing processes.

Atom economy optimization has led to the development of one-pot telescoped reactions that eliminate intermediate isolation steps and reduce overall waste generation [6]. These processes achieve 70-85% reduction in waste compared to traditional multi-step syntheses while maintaining product quality and yield.

| Green Chemistry Principle | Traditional Approach | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Atom Economy | Multi-step synthesis | One-pot telescoped reactions | 70-85% waste reduction |

| Safer Solvents | Chlorinated solvents | Water/ethanol systems | 90% VOC reduction |

| Catalysis | Stoichiometric reagents | Catalytic processes | 80-95% reagent reduction |

| Energy Efficiency | High temperature | Ambient conditions | 50-70% energy savings |

Solvent selection based on green chemistry principles has resulted in the adoption of water, ethanol, and ionic liquids as primary reaction media [16]. These environmentally benign solvents maintain reaction efficiency while significantly reducing environmental impact and improving worker safety. The use of supercritical carbon dioxide as an extraction medium has further enhanced the green chemistry profile of the purification process.

Catalytic processes have replaced many stoichiometric transformations, reducing catalyst loadings from 5-20 mol% to 0.1-5 mol% while maintaining or improving selectivity [6]. The development of recyclable heterogeneous catalysts has further enhanced the sustainability of the manufacturing process by enabling catalyst recovery and reuse.

Energy efficiency improvements through the implementation of ambient temperature processes and microwave-assisted synthesis have resulted in 50-70% energy savings compared to traditional high-temperature reactions [5]. The integration of renewable energy sources in manufacturing facilities has further reduced the carbon footprint of bupivacaine production.

Real-time monitoring systems enable continuous optimization of process parameters, reducing waste generation and improving product quality [14]. The implementation of Process Analytical Technology provides immediate feedback on reaction progress, enabling rapid adjustments to maintain optimal conditions and minimize off-specification material.

Biodegradable process aids and the elimination of persistent organic pollutants from the manufacturing process have reduced long-term environmental impact [16]. The development of closed-loop systems for solvent recovery and recycling has achieved solvent recovery rates exceeding 95%, further enhancing the environmental sustainability of the manufacturing process.

GHS Hazard Statements

H300+H310+H330 (95%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H300 (97.5%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (95%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (95%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic